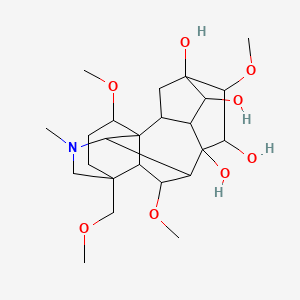![molecular formula C₁₃H₈Cl₂O B1145536 2',4-Dichloro[1,1'-biphenyl]-2-carboxaldehyde CAS No. 1228267-50-2](/img/new.no-structure.jpg)
2',4-Dichloro[1,1'-biphenyl]-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde is an organic compound that belongs to the class of polychlorinated biphenyls. These compounds are characterized by the presence of two benzene rings connected by a single bond, with chlorine atoms attached to the rings. This particular compound is notable for its two chlorine atoms positioned at the 2’ and 4 positions on the biphenyl structure, and a carboxaldehyde group at the 2 position. Polychlorinated biphenyls have been widely studied due to their environmental persistence and potential health impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde typically involves the chlorination of biphenyl compounds. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with a chlorinated aryl halide in the presence of a palladium catalyst. This method allows for greater control over the substitution pattern and can be used to introduce the carboxaldehyde group at a later stage.
Industrial Production Methods
Industrial production of 2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: 2’,4-Dichloro[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’,4-Dichloro[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential toxicological effects are conducted to understand its impact on living organisms.
Medicine: Research into its potential use as a pharmaceutical intermediate or as a model compound for studying drug metabolism.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde involves its interaction with cellular components. The compound can bind to proteins and enzymes, potentially disrupting their normal function. The presence of chlorine atoms and the carboxaldehyde group can lead to the formation of reactive intermediates that may cause oxidative stress and damage to cellular structures.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobiphenyl: Another polychlorinated biphenyl with chlorine atoms at the 4 and 4’ positions.
2,2’,4,4’-Tetrachlorobiphenyl: A more heavily chlorinated biphenyl with four chlorine atoms.
2,4-Dichlorobenzaldehyde: A simpler compound with two chlorine atoms and a carboxaldehyde group on a single benzene ring.
Uniqueness
2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The combination of chlorine atoms and a carboxaldehyde group on the biphenyl structure provides distinct properties that differentiate it from other polychlorinated biphenyls.
Properties
CAS No. |
1228267-50-2 |
|---|---|
Molecular Formula |
C₁₃H₈Cl₂O |
Molecular Weight |
251.11 |
Synonyms |
2’,4-Dichloro-[1,1’-biphenyl]-2-carbaldehyde; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








